molecular formula C15H11Cl2NO3 B5590607 Methyl 3-(3,4-dichlorobenzamido)benzoate

Methyl 3-(3,4-dichlorobenzamido)benzoate

Cat. No.: B5590607
M. Wt: 324.2 g/mol
InChI Key: UUUZQTCLEFHCGW-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 3,4-dichlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorobenzamido)benzoate typically involves the reaction of 3,4-dichlorobenzoic acid with methyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorobenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 3-(3,4-dichlorobenzamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dichlorobenzoate
  • Ethyl 4-(3,4-dichlorobenzamido)benzoate
  • Methyl 3,4-bis(dibromomethyl)benzoate

Uniqueness

Methyl 3-(3,4-dichlorobenzamido)benzoate is unique due to its specific substitution pattern and the presence of both methyl ester and dichlorobenzamido groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 3-(3,4-dichlorobenzamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its structural relationship with other bioactive compounds. This article explores various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate derivatives. Its chemical formula is C15H12Cl2NO2C_{15}H_{12}Cl_2NO_2, characterized by a benzoate moiety linked to a dichlorobenzamide. The presence of chlorine atoms in the structure enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies suggest that derivatives of methyl benzoate exhibit significant antimicrobial properties, which may extend to this compound. For instance, research on anthranilic acid derivatives, closely related in structure, has shown promising results against Mycobacterium tuberculosis. These compounds demonstrated an IC50 value around 38 µM against the MabA enzyme, indicating effective inhibition of bacterial growth .

Table 1: Antimicrobial Activity Comparison

CompoundTarget PathogenIC50 (µM)MIC (µM)
This compoundMycobacterium tuberculosisTBDTBD
Anthranilic Acid DerivativeM. tuberculosis38 ± 6100
Another Related CompoundM. tuberculosis45 ± 6300

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of a carboxylic acid moiety in related compounds has been shown to be crucial for their activity, suggesting that modifications to this part of the molecule could alter its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research indicates that substituents on the aromatic rings significantly affect both potency and selectivity against target pathogens. For example:

  • Chlorine Substituents : Enhance lipophilicity and may increase membrane permeability.
  • Amide Linkage : Critical for binding to target enzymes involved in bacterial metabolism.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of ChlorineIncreased potency
Replacement with BioisosteresMaintained or improved activity
Alteration of Carboxylic AcidDecreased activity

Case Studies

  • Antitubercular Activity : In a study evaluating various anthranilic acid derivatives, this compound was hypothesized to show similar antitubercular effects as other tested compounds. The results indicated that modifications to the carboxylic acid moiety were essential for maintaining activity against M. tuberculosis .
  • Larvicidal Potential : Related compounds like methyl benzoate have demonstrated larvicidal effects against mosquito larvae, suggesting that this compound could also exhibit insecticidal properties. A study reported that methyl benzoate showed high mortality rates in mosquito larvae at specific concentrations .

Properties

IUPAC Name

methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-3-2-4-11(7-10)18-14(19)9-5-6-12(16)13(17)8-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUZQTCLEFHCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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